

Application Notes and Protocols: Experimental Design for MZ1-Induced Apoptosis Assays

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Compound of Interest

Compound Name: MZ 1

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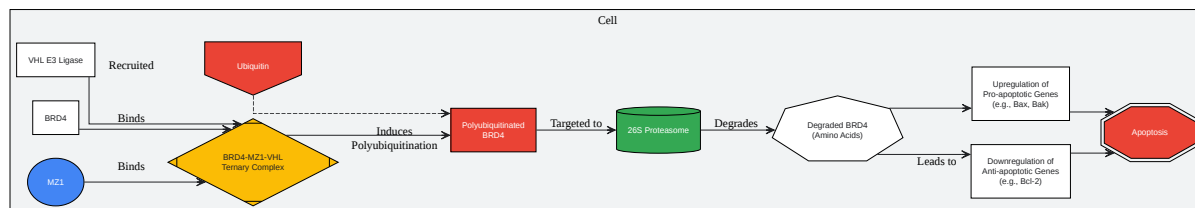
For Researchers, Scientists, and Drug Development Professionals

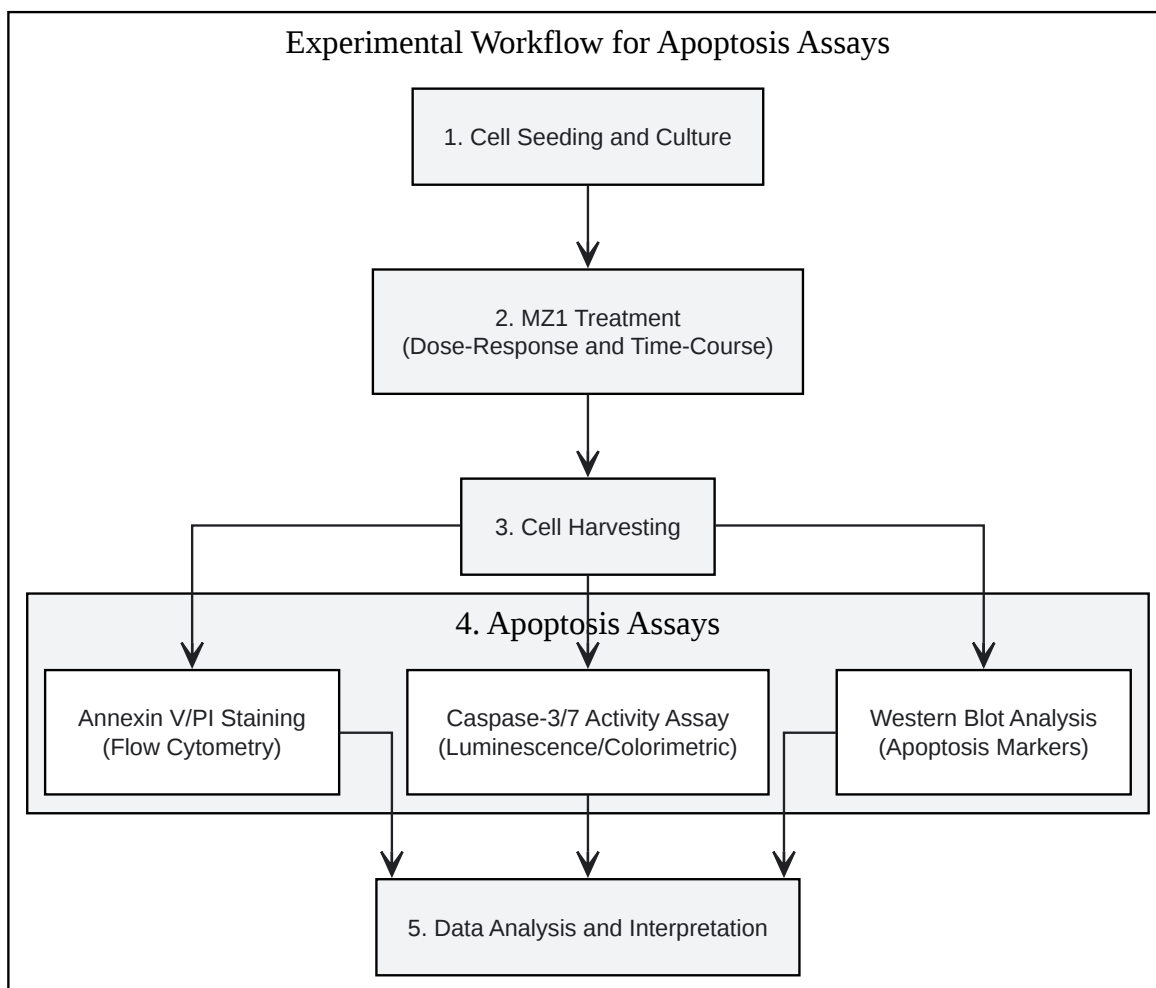
Introduction

MZ1 is a first-in-class proteolysis-targeting chimera (PROTAC) that selectively targets Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, for degradation.[1][2] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, MZ1 facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] The depletion of BRD4, a key transcriptional co-activator of oncogenes like c-Myc, leads to cell cycle arrest and robust induction of apoptosis in various cancer cell lines.[5][6][7] These application notes provide detailed protocols for designing and conducting experiments to investigate MZ1-induced apoptosis.

Mechanism of Action

MZ1 is a heterobifunctional molecule consisting of a ligand for the BET bromodomains (derived from JQ1) and a ligand for the VHL E3 ligase, connected by a chemical linker.[2][3] This design enables the formation of a ternary complex between BRD4, MZ1, and the VHL E3 ligase.[3][5] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4][7] The resulting downregulation of BET-dependent gene expression triggers the apoptotic cascade.[7]





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